molecular formula C4H5F2NO3 B15294010 2-(2,2-Difluoroacetamido)acetic acid

2-(2,2-Difluoroacetamido)acetic acid

Cat. No.: B15294010
M. Wt: 153.08 g/mol
InChI Key: KAWOQXYYRSVAJD-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroacetamido)acetic acid is a carboxylic acid derivative with the molecular formula C4H5F2NO3 It is characterized by the presence of two fluorine atoms attached to the acetamido group, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroacetamido)acetic acid typically involves the reaction of difluoroacetic acid with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroacetamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

2-(2,2-Difluoroacetamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce difluoroacetamido groups into target molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound shares structural similarities with 2-(2,2-Difluoroacetamido)acetic acid but contains a fluorosulfonyl group instead of an acetamido group.

    Trifluoroacetic acid: Another fluorinated carboxylic acid with three fluorine atoms attached to the carbonyl carbon.

Uniqueness

This compound is unique due to the presence of both difluoroacetamido and carboxylic acid functional groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C4H5F2NO3

Molecular Weight

153.08 g/mol

IUPAC Name

2-[(2,2-difluoroacetyl)amino]acetic acid

InChI

InChI=1S/C4H5F2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9)

InChI Key

KAWOQXYYRSVAJD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC(=O)C(F)F

Origin of Product

United States

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